molecular formula C8H7NO2S B2395442 Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate CAS No. 1566196-21-1

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2395442
CAS No.: 1566196-21-1
M. Wt: 181.21
InChI Key: KMZROHGGZRLDKS-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is an organic compound with the molecular formula C8H7NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1566196-21-1 Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives are known to participate in various chemical reactions, exploiting the reactivity of the thiazole ring. This suggests that the compound might interact with its targets through the thiazole moiety.

Biochemical Pathways

Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities , indicating that they may affect pathways related to pain and inflammation.

Result of Action

Given the reported analgesic and anti-inflammatory activities of thiazole derivatives , it can be inferred that the compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-ethynylthiazole with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethynyl group of the thiazole attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate
  • Methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
  • Methyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate

Comparison: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the ethynyl group can participate in additional reactions, such as cycloaddition, which can be exploited in the synthesis of novel compounds .

Properties

IUPAC Name

methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-3-6-5-12-7(9-6)4-8(10)11-2/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZROHGGZRLDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CS1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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